molecular formula C7H10F3NO B1318925 1-(2,2,2-Trifluoroethyl)piperidin-4-one CAS No. 81363-14-6

1-(2,2,2-Trifluoroethyl)piperidin-4-one

Cat. No. B1318925
CAS RN: 81363-14-6
M. Wt: 181.16 g/mol
InChI Key: ZMVHYBSUJMJFMI-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidin-4-one is an organic compound . It is commonly used as an intermediate in organic synthesis and is widely used in the pharmaceutical field .


Synthesis Analysis

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one can be achieved through the reaction of piperidine with 1,1,1-trifluoroethanol . The specific synthesis methods can be found in related organic synthesis literature or patents .


Molecular Structure Analysis

The molecular formula of 1-(2,2,2-Trifluoroethyl)piperidin-4-one is C7H10F3NO . The InChI code is 1S/C7H10F3NO/c8-7(9,10)5-11-3-1-6(12)2-4-11/h1-5H2 .


Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)piperidin-4-one is often used as an intermediate in organic synthesis . It has a promoting effect on chemical reactions and is commonly used in drug synthesis and other fields .


Physical And Chemical Properties Analysis

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a liquid at room temperature . Its molecular weight is 181.16 g/mol .

Scientific Research Applications

Stereodynamic Behavior and Conformational Analysis

  • Stereodynamics and Perlin Effect : The stereodynamic behavior of compounds related to 1-(2,2,2-Trifluoroethyl)piperidin-4-one, such as 1-(trifluoromethylsulfonyl)piperidine, was studied using NMR spectroscopy. These compounds exhibit unique conformations influenced by the orientation of the CF3 group and intramolecular interactions, which have implications in stereoselective synthesis and molecular design (Shainyan et al., 2008).
  • Conformational Preferences : Research on N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones revealed conformational preferences of similar compounds. This work aids in understanding the structural features and potential pharmacological properties of these molecules (Mohanraj & Ponnuswamy, 2017).

Application in Synthesis and Catalysis

  • Catalytic Applications : The use of piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles in catalysis has been explored. These materials demonstrate efficient catalytic activity in the synthesis of certain organic compounds, showcasing the utility of piperidin-4-one derivatives in catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

Quantum Chemical and Molecular Dynamic Studies

  • Corrosion Inhibition : Piperidine derivatives, including those structurally related to 1-(2,2,2-Trifluoroethyl)piperidin-4-one, have been studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations, highlighting the potential industrial applications of these compounds (Kaya et al., 2016).

Polymer Synthesis

  • Hyperbranched Polymers : Piperidine-4-one based hyperbranched polymerswith 100% degree of branching were synthesized using a piperidine-4-one ring. This research opens up new possibilities in polymer science, particularly in creating highly branched, structurally unique polymers (Sinananwanich et al., 2009).

Pharmaceutical Research and Drug Design

  • Gastric Antisecretory Agents : Studies on 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, which share structural similarities with 1-(2,2,2-Trifluoroethyl)piperidin-4-one, have led to the development of nonanticholinergic gastric antisecretory drugs. This research contributes significantly to the treatment of peptic ulcer disease (Scott et al., 1983).

Molecular and Spectroscopic Studies

  • Molecular Structure Analysis : The crystal and molecular structure of compounds closely related to 1-(2,2,2-Trifluoroethyl)piperidin-4-one have been analyzed using X-ray diffraction, providing insights into their structural characteristics (Szafran et al., 2007).

Biological Activity

  • Biological Evaluation of Derivatives : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for their antibacterial properties. This underscores the potential of 1-(2,2,2-Trifluoroethyl)piperidin-4-one derivatives in developing new antibacterial agents (Khalid et al., 2016).

Future Directions

1-(2,2,2-Trifluoroethyl)piperidin-4-one is widely used in the field of medicine, especially in drug synthesis . Given its importance as an intermediate in organic synthesis, future research may focus on developing more efficient synthesis methods or exploring new applications in drug synthesis.

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)5-11-3-1-6(12)2-4-11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVHYBSUJMJFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591210
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)piperidin-4-one

CAS RN

81363-14-6
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)piperidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wityak, KF McGee, MP Conlon, RH Song… - Journal of Medicinal …, 2015 - ACS Publications
Through medicinal chemistry lead optimization studies focused on calculated properties and guided by X-ray crystallography and computational modeling, potent pan-JNK inhibitors …
Number of citations: 27 pubs.acs.org

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